ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate
Description
Properties
IUPAC Name |
ethyl 2-(oxan-2-yloxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-11-8(10)7-13-9-5-3-4-6-12-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVWKAGBBACFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447629 | |
| Record name | ethyl (tetrahydro-2H-pyran-2-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61675-94-3 | |
| Record name | Acetic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61675-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl (tetrahydro-2H-pyran-2-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate can be synthesized through a reaction involving ethyl 2-hydroxyacetate and 3,4-dihydro-2H-pyran. The reaction is typically carried out in the presence of a catalyst such as pyridinium p-toluenesulfonate (PPTS) in a solvent like dichloromethane (CH2Cl2) at room temperature . The reaction proceeds as follows:
Reactants: Ethyl 2-hydroxyacetate and 3,4-dihydro-2H-pyran.
Catalyst: Pyridinium p-toluenesulfonate (PPTS).
Solvent: Dichloromethane (CH2Cl2).
Conditions: Room temperature.
Chemical Reactions Analysis
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium hydroxide (NaOH).
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate serves as a valuable building block in drug synthesis due to its structural properties. Its applications include:
- Synthesis of Drug Intermediates : The compound can be utilized in the synthesis of various pharmaceutical intermediates, particularly in the development of drugs targeting central nervous system disorders, stress-related conditions, and bacterial infections. For instance, it has been cited in the context of CRF-1 antagonists, which are explored for treating anxiety and depression .
- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotic agents .
Case Study: Synthesis of CRF-1 Antagonists
A notable study highlighted the synthesis of CRF-1 antagonists involving this compound as a key intermediate. These antagonists have shown promise in preclinical models for treating stress-related disorders, showcasing the compound's potential therapeutic applications .
Agrochemical Applications
The compound's chemical properties also lend themselves to applications in agrochemicals:
- Pesticide Development : this compound can be explored as a precursor for developing novel pesticides or herbicides. Its unique structure may enhance the efficacy and selectivity of agrochemical formulations.
Material Science Applications
In material science, this compound is being investigated for its potential use in creating biodegradable materials:
- Biodegradable Polymers : The incorporation of this compound into polymer matrices could lead to the development of environmentally friendly materials that degrade more readily than traditional plastics.
Mechanism of Action
The mechanism of action of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of different products. The tetrahydro-2H-pyran ring provides stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Methyl 2-((Tetrahydro-2H-Pyran-2-yl)Oxy)Acetate
- Molecular Formula : C₈H₁₄O₄
- Similarity Score : 0.72 (structural similarity based on substituent variation)
- Key Differences :
- The methyl ester group (vs. ethyl) reduces molecular weight (172.2 g/mol ) and slightly alters lipophilicity.
- Synthesized under analogous conditions, but with methyl hydroxyacetate as the starting material.
- Lower steric hindrance may enhance reactivity in nucleophilic substitutions compared to the ethyl analog.
Ethyl 2-(Tetrahydro-2H-Pyran-4-yl)Acetate
- CAS : 103260-44-2
- Molecular Formula : C₉H₁₆O₃
- Molecular Weight : 172.22 g/mol
- Key Differences :
- The THP group is attached at the 4-position of the pyran ring, altering steric and electronic properties.
- Boiling point (228.3°C ) is significantly higher than the 2-substituted analog, suggesting stronger intermolecular forces .
- Applications include use in heterocyclic chemistry for building piperidine and pyran derivatives .
Ethyl 2-[(2-Oxo-2H-Chromen-6-yl)Oxy]Acetate
- Molecular Formula : C₁₃H₁₂O₅
- Key Features :
- Contains a coumarin (chromen-2-one) core, introducing aromaticity and UV activity .
- Synthesized via nucleophilic substitution between 6-hydroxycoumarin and ethyl bromoacetate in the presence of potassium carbonate .
- Demonstrates biological relevance, including cytochrome P450 enzyme inhibition, unlike the THP-protected esters .
Comparative Data Table
Structural and Reactivity Insights
- THP Protection : The THP group in all analogs is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., aqueous HCl) .
- Ester Reactivity : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters under basic conditions due to increased steric hindrance .
- Coumarin Derivative : The conjugated system in ethyl 2-[(2-oxocoumarin-6-yl)oxy]acetate allows for π-π stacking in crystal structures, influencing solid-state stability .
Biological Activity
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The compound features both ether and ester functional groups, which contribute to its unique chemical reactivity and interactions in biological systems. The tetrahydro-2H-pyran moiety is significant for its structural complexity and potential for diverse biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl glycolate with 3,4-dihydro-2H-pyran in the presence of a suitable catalyst such as toluene-4-sulfonic acid. This method facilitates the formation of the ether bond between the tetrahydro-2H-pyran and the acetate group. The reaction conditions can be optimized to enhance yield and purity.
| Yield | Reaction Conditions | Operation in Experiment |
|---|---|---|
| 99% | Toluene at 25°C for 1 h | Ethyl glycolate (10 g) and 3,4-dihydro-2H-pyran (8 g) were reacted with pTSA catalyst. |
| 94.7% | Industrial scale | Large-scale synthesis involved similar reactants under controlled conditions. |
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures often exhibit significant antibacterial activity against a variety of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by chronic inflammation.
The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, influencing various biochemical pathways:
- Enzymatic Modulation : The compound may inhibit specific enzymes involved in inflammatory responses.
- Receptor Interaction : It may bind to receptors that play critical roles in pain and inflammation signaling.
- Cell Membrane Disruption : Its structural components could affect cell membrane integrity, leading to cytotoxic effects on pathogens.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antibacterial Activity Study : A study demonstrated that this compound exhibited significant antibacterial activity against S. aureus with a minimum inhibitory concentration (MIC) value comparable to standard antibiotics .
- Anti-inflammatory Assays : In vitro assays indicated that this compound reduced the production of inflammatory markers in human cell lines, suggesting potential therapeutic applications in inflammatory diseases .
- Cytotoxicity Evaluation : Research has shown that this compound can induce apoptosis in cancer cell lines at certain concentrations, highlighting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves tetrahydro-2H-pyran (THP) as a protecting group for alcohols or carboxylic acids. A standard approach includes:
- Step 1: Reaction of the hydroxyl-containing precursor with dihydropyran under acidic catalysis (e.g., p-toluenesulfonic acid) to form the THP-protected intermediate.
- Step 2: Esterification with ethyl chloroacetate in anhydrous solvents (e.g., dichloromethane) using a base like triethylamine.
Optimization Tips: - Use anhydrous conditions to prevent hydrolysis of the THP group.
- Monitor reaction progress via thin-layer chromatography (TLC) to minimize side reactions.
- Purify intermediates via column chromatography with ethyl acetate/hexane gradients .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy:
- ¹H NMR confirms the THP ring (δ 1.4–1.8 ppm for axial/equatorial protons) and ester carbonyl (δ 4.1–4.3 ppm for CH₂).
- ¹³C NMR identifies the THP oxygenated carbons (δ 60–70 ppm) and ester carbonyl (δ 170–175 ppm).
- IR Spectroscopy: Peaks at ~1730 cm⁻¹ (ester C=O) and 1120 cm⁻¹ (ether C-O).
- X-ray Crystallography: Resolves stereochemistry and molecular packing, critical for confirming regioselectivity in complex syntheses .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Protective Gear: Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- First Aid:
- For inhalation, move to fresh air; if unresponsive, administer artificial respiration.
- For skin contact, wash with soap and water for 15 minutes.
- Note: Always consult safety data sheets (SDS) for compound-specific protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions often arise from overlapping signals or unexpected stereochemical outcomes. Strategies include:
- 2D NMR (COSY, HSQC, HMBC): Differentiates between adjacent protons and correlates carbons with protons.
- X-ray Diffraction: Provides unambiguous structural confirmation, especially for chiral centers or regiochemical ambiguities.
- Computational Validation: Compare experimental IR/NMR data with density functional theory (DFT)-calculated spectra .
Q. What strategies improve yield in multi-step syntheses involving this compound?
Methodological Answer:
-
Intermediate Purification: Use flash chromatography or recrystallization to remove byproducts early.
-
Protecting Group Compatibility: Ensure THP stability under subsequent reaction conditions (e.g., avoid strong acids unless intentional deprotection).
-
Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) for regioselective esterification.
-
Yield Data Example:
Step Reaction Type Yield (%) Ref 1 THP Protection 85–90 [3] 2 Esterification 70–75 [12]
Q. How is computational chemistry applied to predict reactivity or optimize synthesis pathways?
Methodological Answer:
- Retrosynthesis Tools: AI-driven platforms (e.g., Reaxys, Pistachio) suggest viable routes by analyzing reaction databases.
- DFT Calculations: Predict transition states and activation energies for key steps (e.g., THP ring-opening).
- Solvent Optimization: Use COSMO-RS models to select solvents that maximize solubility and minimize side reactions .
Q. What role does the THP group play in complex molecule synthesis, and how is it selectively removed?
Methodological Answer:
- Role: Protects alcohols or carboxylic acids during oxidation/reduction steps.
- Deprotection:
- Acidic Conditions: Use aqueous HCl (0.1 M) in THF/water (3:1) at 25°C for 2–4 hours.
- Monitoring: Track deprotection via TLC (disappearance of THP-related spots).
- Case Study: THP removal in prostaglandin synthesis achieved >95% efficiency without degrading sensitive ketone groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
